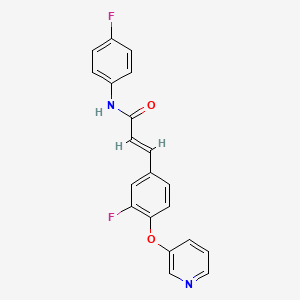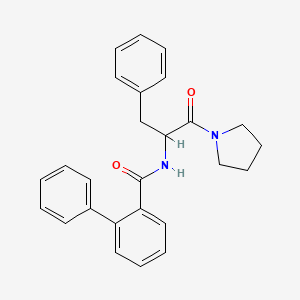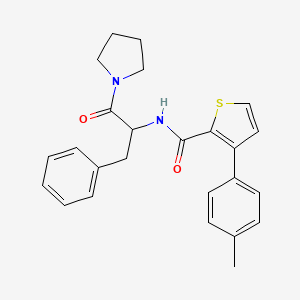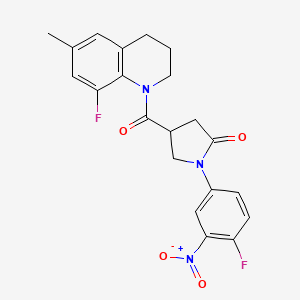
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide, also known as Compound A, is a synthetic small molecule that has been widely studied for its potential application in treating various diseases. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for drug development.
Mechanism of Action
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A exerts its pharmacological effects by binding to a specific protein target in cells. This protein target is involved in several cellular processes that are critical for the growth and survival of cancer cells and the immune system. By inhibiting this protein target, (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can disrupt these processes and induce cell death in cancer cells or reduce inflammation in tissues.
Biochemical and physiological effects:
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A has been shown to have several biochemical and physiological effects in cells and tissues. In cancer cells, (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can induce cell death by activating a specific signaling pathway that leads to apoptosis. In immune cells, (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A has been shown to have minimal toxicity in normal cells, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A in lab experiments is its specificity for the protein target it binds to. This specificity allows researchers to study the effects of inhibiting this target in cells and tissues. However, one limitation of using (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A in lab experiments is its relatively low potency compared to other small molecules. This low potency can make it difficult to achieve the desired pharmacological effects at low concentrations.
Future Directions
There are several potential future directions for research on (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A. One direction is to optimize the synthesis of (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A to improve its potency and pharmacokinetic properties. Another direction is to investigate the potential of (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A in combination with other drugs for treating cancer and other diseases. Furthermore, future research could focus on identifying other protein targets for (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A and studying its effects on these targets. Overall, (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A represents a promising candidate for drug development, and further research is needed to fully explore its potential.
Synthesis Methods
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can be synthesized through a multi-step process that involves the reaction of several starting materials. The synthesis of (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A has been described in several scientific publications, and it involves the use of various chemical reagents and solvents.
Scientific Research Applications
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A has been extensively studied for its potential application in treating cancer, inflammation, and other diseases. In vitro studies have shown that (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can inhibit the growth of cancer cells and reduce inflammation in various tissues. Furthermore, in vivo studies have demonstrated that (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can reduce tumor growth and improve survival rates in animal models.
properties
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-5-7-16(8-6-15)24-20(25)10-4-14-3-9-19(18(22)12-14)26-17-2-1-11-23-13-17/h1-13H,(H,24,25)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMASVXYGWALS-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-[(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7551948.png)
![1-[4-[4-(Benzimidazol-1-yl)benzoyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B7551963.png)
![N-[[6-(cyclopropylmethoxy)pyridin-3-yl]methyl]-4-(1H-indol-3-yl)piperidine-1-carboxamide](/img/structure/B7551965.png)

![N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7551975.png)
![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)


![[2-(4-Bromophenyl)morpholin-4-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7551997.png)
![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)

![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(N-ethyl-2,4-dimethylanilino)acetamide](/img/structure/B7552034.png)
![N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7552047.png)